REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][S:9][C:10]1[C:18]([O:19]C2CCCCO2)=[CH:17][CH:16]=[C:15]2[C:11]=1[CH:12]=[N:13][N:14]2C1CCCCO1.O>ClCCl>[CH3:8][S:9][C:10]1[C:18]([OH:19])=[CH:17][CH:16]=[C:15]2[C:11]=1[CH:12]=[N:13][NH:14]2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
4-(methylthio)-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole
|
Quantity
|
0.073 g
|
Type
|
reactant
|
Smiles
|
CSC1=C2C=NN(C2=CC=C1OC1OCCCC1)C1OCCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract solution was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a silica gel chromatography (hexane/ethyl acetate=2/1)
|
Type
|
CUSTOM
|
Details
|
crystallized from hexane/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried up
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C2C=NNC2=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0481 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 127.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |